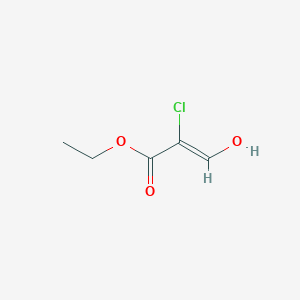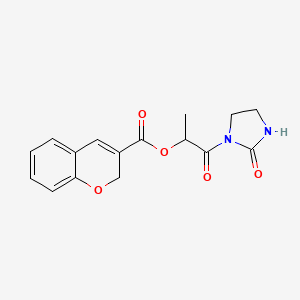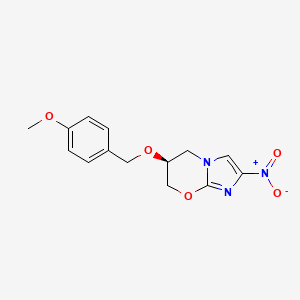
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is a complex organic compound characterized by its unique structural features This compound contains a trifluoromethyl-substituted phenyl group, a piperidinyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline, piperidine, and indanone derivatives. The key steps in the synthesis may involve:
Formation of the Indanone Intermediate: This step involves the reaction of indanone with piperidine under acidic or basic conditions to form the piperidinyl-indanone intermediate.
Coupling with 3,5-Bis(trifluoromethyl)aniline: The intermediate is then coupled with 3,5-bis(trifluoromethyl)aniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Thiourea Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiourea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(piperidin-1-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(morpholin-4-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea
Comparison
Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is unique due to its specific structural features, such as the presence of the indanone moiety and the stereochemistry of the piperidinyl group. These features may contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C23H23F6N3S |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)15-11-16(23(27,28)29)13-17(12-15)30-21(33)31-20-18-7-3-2-6-14(18)10-19(20)32-8-4-1-5-9-32/h2-3,6-7,11-13,19-20H,1,4-5,8-10H2,(H2,30,31,33)/t19-,20+/m1/s1 |
InChI-Schlüssel |
UMKNZZBBVRGISH-UXHICEINSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@@H]2CC3=CC=CC=C3[C@@H]2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1CCN(CC1)C2CC3=CC=CC=C3C2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
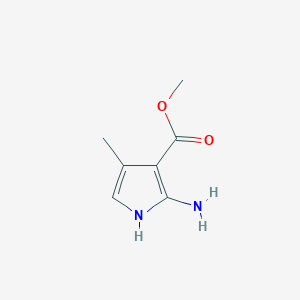
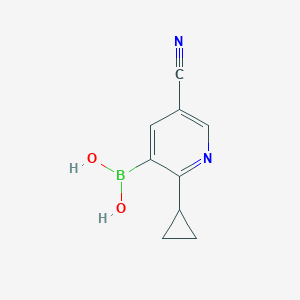
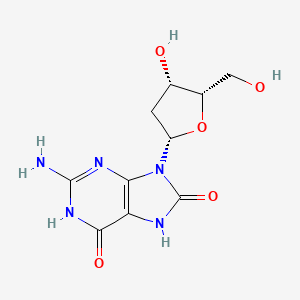
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
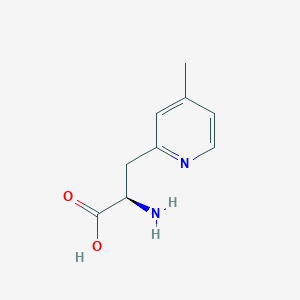
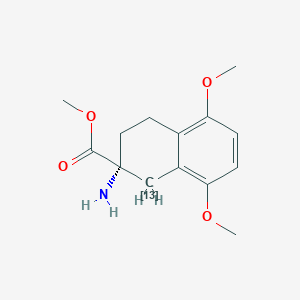
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
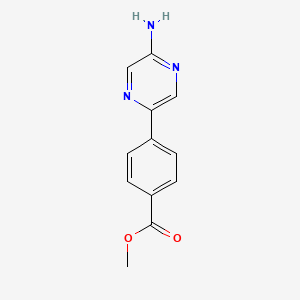
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
